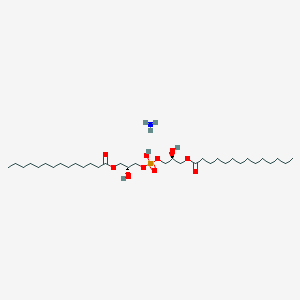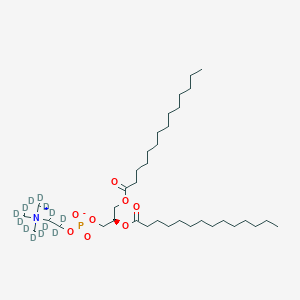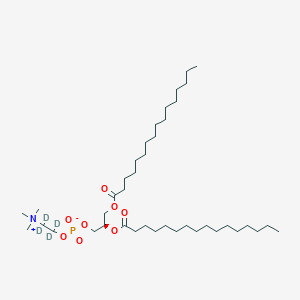
22-Desmethyl-23-hydroxyazaspiracid
Descripción general
Descripción
22-Desmethyl-23-hydroxyazaspiracid is a derivative of azaspiracids, a group of marine biotoxins . It has been identified in blue mussels (Mytilus edulis) and is believed to be a metabolite of azaspiracids formed in mussels .
Synthesis Analysis
The synthesis of 22-Desmethyl-23-hydroxyazaspiracid involves selective extraction and purification from blue mussels using boric acid gel . The formation of 22-desmethyl-AZAs following heat treatment has been demonstrated, and these AZAs result from decarboxylation of their 22-carboxylated progenitors .Molecular Structure Analysis
The molecular structure of 22-Desmethyl-23-hydroxyazaspiracid involves a tetrahedral phenylboronate complex . The mass fragmentation patterns of the dihydroxy-AZAs indicate the positions of these substituents to be at the C3 and C23 position .Chemical Reactions Analysis
The formation of the 22-desmethyl-AZAs (AZA3, AZA4, AZA6, and AZA9) following heat treatment was demonstrated, and it was shown that these AZAs result from decarboxylation of their 22-carboxylated progenitors .Aplicaciones Científicas De Investigación
Structural Analysis and Identification
- Azaspiracid analogs, azaspiracid-4 and azaspiracid-5, were isolated from mussels involved in shellfish poisoning in Europe. Their structures, including 23-hydroxy-22-demethylazaspiracid, were determined, contributing to the understanding of these toxins and related compounds (Ofuji et al., 2001).
Insecticidal Activity
- New triterpenoids, including 22,23-dihydronimocinol and desfurano-6alpha-hydroxyazadiradione, were isolated from the leaves of Azadirachta indica (neem). These compounds demonstrated insecticidal activity, indicating potential applications in pest control (Siddiqui et al., 2002).
Biochemical Binding Studies
- Specific binding of [22,23-3H2]dihydroazadirachtin in vitro was established using testes membranes from adult male Schistocerca gregaria. This study aids in understanding the biochemical interactions of such compounds in biological systems (Nisbet et al., 1995).
Metabolism Studies
- The metabolism of azaspiracids 1-3 in blue mussels was studied, revealing the formation of novel metabolites like 22α-hydroxymethylAZAs. These findings are significant for understanding the metabolism of biotoxins in marine organisms (Sandvik et al., 2021).
Antifeedant Activity in Insects
- The antifeedant activity of azadirachtin and its analogs, including 22, 23‐dihydroazadirachtin, was studied against larvae of Spodoptera littoralis. This research provides insights into the use of these compounds in pest management strategies (Simmonds et al., 1995).
Direcciones Futuras
Future research on 22-Desmethyl-23-hydroxyazaspiracid and other azaspiracid analogs will likely focus on further elucidating their mechanisms of action, toxicity, and potential risks to human health . Additionally, the development of more sensitive and selective detection methods for these toxins will be an important area of future study .
Propiedades
InChI |
InChI=1S/C46H69NO13/c1-25-17-35-40-37(23-44(58-40)28(4)16-26(2)24-47-44)56-43(20-25,55-35)21-27(3)39-30(6)32(48)22-45(52,59-39)41(51)36-19-34-33(53-36)18-29(5)46(57-34)15-14-42(60-46)13-9-11-31(54-42)10-7-8-12-38(49)50/h7,9-10,13,25-26,28-37,39-41,47-48,51-52H,3,8,11-12,14-24H2,1-2,4-6H3,(H,49,50)/b10-7+/t25-,26+,28-,29+,30+,31-,32+,33+,34+,35+,36-,37+,39-,40+,41+,42+,43-,44-,45-,46-/m1/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZGOMLLDAZQP-CRVVMFOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(C(CC(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]3[C@H](C[C@@]4(O3)[C@@H](C[C@@H](CN4)C)C)O[C@@](C1)(O2)CC(=C)[C@@H]5[C@H]([C@H](C[C@@](O5)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/CCC(=O)O)C)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019879 | |
| Record name | 22-Desmethyl-23-hydroxyazaspiracid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
22-Desmethyl-23-hydroxyazaspiracid | |
CAS RN |
344422-51-1 | |
| Record name | 22-Desmethyl-23-hydroxyazaspiracid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)



![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)




